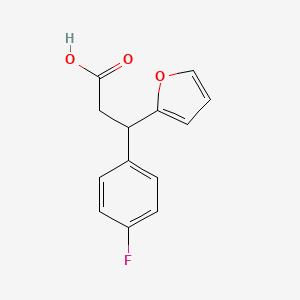

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3/c14-10-5-3-9(4-6-10)11(8-13(15)16)12-2-1-7-17-12/h1-7,11H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQOVLQTWNZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and furan-2-carboxylic acid.

Aldol Condensation: The initial step involves an aldol condensation reaction between 4-fluorobenzaldehyde and furan-2-carboxylic acid in the presence of a base such as sodium hydroxide.

Hydrogenation: The resulting product undergoes hydrogenation to reduce the double bond, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Hydroarylation Reactions

Superacid-mediated hydroarylation enables the formation of 3-aryl derivatives. In triflic acid (TfOH), the compound undergoes protonation to generate reactive O,C-diprotonated intermediates, facilitating electrophilic aromatic substitution with arenes .

| Reaction Type | Reagents/Conditions | Products | Yield | Biological Activity |

|---|---|---|---|---|

| Hydroarylation | TfOH, arenes (e.g., benzene) | 3-Aryl-3-(furan-2-yl)propanoic acids | 45–60% | Antimicrobial (Candida albicans) |

Mechanistic Insight :

-

Protonation at the carbonyl oxygen and furan ring creates a superelectrophilic dication .

-

DFT calculations confirm thermodynamic feasibility (ΔG = −12.3 kcal/mol for diprotonation) .

Coupling Reactions

The carboxylic acid group participates in amide bond formation under standard coupling conditions.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amidation | HATU, DIPEA, DMF, amine substrates | N-Arylpropionamide derivatives | 53% |

Example :

Coupling with 4-aminophenyl-spirocyclic amines yields spirocyclic amides, validated by NMR and IR spectroscopy .

Esterification

The acid readily forms esters, enhancing solubility for further reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl 3-(4-fluorophenyl)-3-(furan-2-yl)propanoate |

Reduction

Selective reduction of the carboxylic acid to an alcohol is achievable.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH<sub>4</sub>, anhydrous ether | 3-(4-Fluorophenyl)-3-(furan-2-yl)propanol |

Electrophilic Substitution on the Furan Ring

The furan moiety undergoes halogenation and nitration at the α-position.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | 5-Bromo-furan derivatives |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-furan derivatives |

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage, forming dicarboxylic acids.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 3-(4-Fluorophenyl)malonic acid |

Comparative Reactivity

The fluorophenyl group enhances electron-withdrawing effects, directing electrophiles to the furan ring’s α-position. Substituents on the phenyl ring (e.g., Cl, Br) alter reactivity:

| Derivative | Reaction Rate (vs. Fluoro) | Notes |

|---|---|---|

| 4-Chlorophenyl | 1.2× faster | Increased electrophilicity |

| 4-Methylphenyl | 0.8× slower | Electron-donating group slows reaction |

Synthetic Challenges

-

Regioselectivity : Competing reactions at the furan vs. fluorophenyl sites require careful catalyst selection.

-

Stability : The compound degrades under prolonged UV exposure (t<sub>1/2</sub> = 48 hr).

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in various therapeutic areas due to its structural characteristics. Compounds with similar structures often exhibit anti-inflammatory , analgesic , and anticancer properties. The presence of the fluorine atom is believed to enhance lipophilicity and biological activity, which may improve receptor binding and metabolic stability .

Anti-inflammatory Properties

Research indicates that derivatives of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid may possess anti-inflammatory effects similar to those observed in nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, flurbiprofen, a well-known NSAID, is structurally related and has been extensively studied for its efficacy in treating conditions like arthritis and migraine . The mechanism of action typically involves inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.

Anticancer Activity

Studies have suggested that compounds with furan and fluorophenyl moieties can inhibit cancer cell proliferation. For example, derivatives synthesized from 3-(furan-2-yl)propenoic acids have demonstrated antimicrobial activity against various pathogens, including cancer cell lines . The specific interactions of these compounds with cellular targets warrant further investigation to elucidate their potential anticancer mechanisms.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Substitution Reactions : Introducing the fluorinated phenyl group via electrophilic aromatic substitution.

- Carboxylic Acid Formation : Converting intermediates into the propanoic acid moiety through functional group transformations.

The versatility of this compound as a building block in organic synthesis is highlighted by its ability to participate in various reactions, such as hydroarylation and coupling reactions .

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound derivatives against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. The compounds exhibited significant inhibitory effects at concentrations around 64 µg/mL . This suggests that structural modifications can enhance their effectiveness against microbial infections.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds. Research indicates that electron-donating groups on the phenyl ring significantly influence biological activity, particularly in urease inhibition studies . This insight can guide future synthetic efforts to develop more potent derivatives.

Case Studies and Research Findings

A variety of studies have investigated the applications of this compound:

These findings emphasize the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the furan ring may contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aryl Group

3-(Phenyl)-3-(furan-2-yl)propanoic Acid

- Structure : Lacks the 4-fluoro substituent on the phenyl ring.

- Synthesis : Prepared similarly using TfOH or AlX₃ catalysts, yielding derivatives with antimicrobial activity against Staphylococcus aureus and Candida albicans .

- Key Difference : The absence of the electron-withdrawing fluorine atom may reduce electrophilicity and alter binding interactions in biological systems.

3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic Acid

- Structure : Contains methyl groups at the 2- and 4-positions of the phenyl ring.

- Activity: Demonstrates superior antibacterial activity against Escherichia coli and Proteus vulgaris compared to non-methylated analogues .

3-(3-Nitrophenyl)-3-(furan-2-yl)propanoic Acid

- Structure : Features a nitro group at the 3-position of the phenyl ring.

- Properties: The nitro group is strongly electron-withdrawing, increasing acidity (pKa) of the propanoic acid moiety compared to the 4-fluoro analogue .

- Implications : Enhanced acidity could influence solubility and bioavailability.

Modifications to the Furan Moiety

3-(4-Fluorophenyl)-3-(5-hydroxymethylfuran-2-yl)propanoic Acid

- Structure : Includes a hydroxymethyl group at the 5-position of the furan ring.

- Synthesis : Derived from 5-(hydroxymethyl)furfural (5-HMF), a biomass-derived precursor .

- Impact : The polar hydroxymethyl group may improve water solubility but reduce metabolic stability due to susceptibility to oxidation.

3-(4-Fluorophenyl)-3-(benzofuran-2-yl)propanoic Acid

- Structure : Replaces furan with a benzofuran ring.

Derivatives with Functional Group Transformations

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

- Structure: Propanoic acid is converted to a propanamide linked to a thiazole ring.

- Activity : Exhibits potent inhibitory effects on KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays .

- Comparison : The amide derivative enhances target specificity, suggesting that functionalization of the carboxylic acid group can tailor bioactivity.

5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Spectral Characteristics

- NMR/IR Data: Similar compounds (e.g., 3-phenyl-3-(furan-2-yl)propanoic acid) show characteristic peaks for aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) and carbonyl stretching vibrations (~1700 cm⁻¹ in IR) .

Antimicrobial Activity

Biological Activity

3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorinated phenyl group and a furan ring. These characteristics are believed to influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula of this compound is . The presence of the fluorine atom enhances lipophilicity, which may improve the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities, while the furan ring contributes to aromatic interactions that can increase binding affinity to enzymes or receptors involved in various biological pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that compounds related to this structure demonstrate significant inhibitory effects against several pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Escherichia coli | 8.33 to 23.15 µM |

| Staphylococcus aureus | 5.64 to 77.38 µM |

These findings suggest that the compound may serve as a potential agent in treating fungal and bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in inflammatory disease treatment. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. The structural features allowing it to bind effectively to certain receptors involved in cancer pathways could lead to the development of novel anticancer therapies. Research is ongoing to elucidate these mechanisms and evaluate the compound's efficacy in cancer models .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against Candida albicans, with MIC values indicating potential for therapeutic use against fungal infections.

- Anti-inflammatory Activity : Another investigation reported that compounds similar to this compound effectively reduced inflammation markers in vitro, suggesting potential applications in managing inflammatory diseases.

- Anticancer Studies : Preliminary findings indicate that this compound may inhibit tumor growth in specific cancer cell lines, warranting further exploration into its mechanisms and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.